molecular formula C9H12BrNO2S B2975552 N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide CAS No. 895513-29-8

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide

Cat. No.: B2975552
CAS No.: 895513-29-8
M. Wt: 278.16
InChI Key: KOJIJHXITIVFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide is a synthetic small molecule belonging to the aryl sulfonamide class, characterized by a 3-bromobenzyl group attached to the sulfonamide nitrogen. This compound is of significant interest in medicinal chemistry and chemical biology research, particularly for the development and characterization of novel enzyme inhibitors. Sulfonamides are a foundational group in drug discovery, known for their ability to act as competitive inhibitors by mimicking native enzyme substrates . The structural features of this compound—specifically the ethane-sulfonamide chain and the brominated aromatic ring—are commonly employed in the design of molecules that target enzyme active sites, such as dynamin GTPase or dihydropteroate synthase (DHPS) . The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The primary research applications for this compound include its use as a key intermediate in organic synthesis and as a potential pharmacophore in mechanistic studies. Researchers value this scaffold for probing biological pathways involving sulfonamide-sensitive targets. Its mechanism of action, typical of sulfonamides, likely involves high-affinity binding to enzymatic pockets, potentially disrupting protein-protein or protein-ligand interactions critical for cellular function . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJIJHXITIVFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 3-bromobenzylamine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides with substituted aryl groups are structurally diverse, and their pharmacological or chemical properties are highly dependent on substituent position, chain length, and electronic effects. Below is a comparative analysis of N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position Sulfonamide Chain Molecular Weight (g/mol) LogP* Notable Biological Activity
This compound 3-Bromo Ethane ~278.14 ~2.8 Potential ceramidase inhibition
N-[(4-Chlorophenyl)methyl]methane-sulfonamide 4-Chloro Methane ~219.68 ~1.9 Enhanced solubility, moderate enzyme inhibition
N-[(2-Methylphenyl)methyl]propane-1-sulfonamide 2-Methyl Propane ~227.33 ~2.3 Improved metabolic stability
1-((1S,2R,4S)-...)methanesulfonamide (Compound 37) Complex bicyclic core Methane ~567.45 ~4.1 Anticancer activity (ferrocenyl moiety)

Notes:

  • The meta position may also sterically hinder interactions with enzyme active sites compared to para-substituted analogs .
  • Sulfonamide Chain Length : Ethane-sulfonamide (C₂) provides a balance between flexibility and steric bulk. Shorter chains (e.g., methane, C₁) may favor tighter binding in enzyme pockets, while longer chains (e.g., propane, C₃) could improve metabolic stability .
  • The bromine atom’s electron-withdrawing effect may enhance binding affinity compared to methyl or chloro groups.
  • Complex Derivatives : Compounds like 37 () demonstrate that sulfonamides can be integrated into larger pharmacophores (e.g., ferrocenyl groups) for targeted therapies, though this increases molecular weight and complexity .

Biological Activity

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide, commonly referred to as 1-(3-bromophenyl)ethane-1-sulfonamide, is an organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the bromine atom at the meta position of the phenyl ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. The compound consists of a bromine atom attached to a phenyl ring linked to an ethane sulfonamide group. This specific bromine substitution pattern is critical as it influences the compound's reactivity and interactions within biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Dihydropteroate Synthetase : Like many sulfonamides, this compound acts as a competitive inhibitor of dihydropteroate synthetase, which is essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent .
  • Interaction with Molecular Targets : The compound may also interact with various enzymes or receptors, leading to either inhibition or activation of specific biochemical pathways. The presence of the bromine atom and sulfonamide group enhances its binding affinity to these targets .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to traditional sulfonamides. For instance, its minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus shows promising results .

Anticancer Potential

The compound's structural similarity to other sulfonamides suggests potential anticancer activity. Studies have explored its effects on cancer cell lines, indicating that it may inhibit cell proliferation through mechanisms similar to those observed in other sulfonamide derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromophenyl)ethane-1-sulfonamideBromine at the para positionDifferent reactivity due to positional isomerism
1-(2-Bromophenyl)ethane-1-sulfonamideBromine at the ortho positionVariations in physical properties and biological activity
N-(3-Bromophenyl)methylethane-1-sulfonamideMethyl group instead of ethylDistinct reactivity patterns due to different substituents

The unique meta-positioning of the bromine atom in this compound significantly affects its chemical reactivity and biological interactions compared to its ortho and para counterparts .

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamides, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed an MIC value comparable to established antibiotics against E. coli strains, indicating its potential utility in treating bacterial infections .
  • Anticancer Activity : Research focused on sulfonamide derivatives has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, leading to further exploration in cancer therapeutics .

Q & A

Basic Question: What are the recommended synthetic routes for preparing N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide?

Methodological Answer:
The synthesis typically involves:

Bromophenyl Intermediate Preparation : React 3-bromobenzyl bromide with ethanesulfonamide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution. This step requires careful stoichiometric control to minimize byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity ≥95% can be confirmed via HPLC or NMR .

Yield Optimization : Adjust reaction temperature (60–80°C) and reaction time (12–24 hrs) to balance yield and purity.

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

Spectroscopy :

  • ¹H/¹³C NMR : Verify the presence of the benzylic CH₂ group (δ ~4.5 ppm in ¹H NMR) and sulfonamide protons (δ ~7.5 ppm) .
  • IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .

Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 294.17) .

Elemental Analysis : Match experimental C/H/N/Br/S percentages with theoretical values to confirm purity .

Advanced Question: What computational strategies are effective for predicting ligand-binding interactions of this sulfonamide?

Methodological Answer:

Docking Studies : Use software like DOCK 3.5.54 or AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Define binding pockets using residues critical for ligand recognition (e.g., hydrophobic pockets for bromophenyl groups) .

Virtual Screening : Prioritize compounds from databases (e.g., ZINC) based on scoring functions (e.g., shape complementarity, hydrogen bonding). Cross-validate with experimental binding assays .

MD Simulations : Perform 100-ns molecular dynamics runs (AMBER/CHARMM) to assess stability of ligand-protein complexes under physiological conditions.

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) for accurate electron density maps. Employ synchrotron radiation if twinning or low-resolution issues arise .

Refinement : Apply SHELXL for small-molecule refinement. For twinned crystals, use the TWIN/BASF commands in SHELX to model overlapping lattices .

Validation : Cross-check bond lengths/angles against similar sulfonamides (e.g., 3-bromobenzenesulfonamide ) and validate using the CCDC database.

Advanced Question: How should researchers address discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Re-examine Sample Purity : Impurities (e.g., unreacted starting materials) can skew NMR/IR results. Re-purify via recrystallization (ethanol/water) .

Dynamic Effects : Conformational flexibility in solution (e.g., rotameric states of the benzylic group) may explain NMR vs. crystal structure differences. Use variable-temperature NMR to probe dynamics .

DFT Calculations : Compare experimental crystallographic coordinates with DFT-optimized gas-phase structures (Gaussian, B3LYP/6-31G*) to identify steric/electronic influences .

Advanced Question: What strategies mitigate challenges in synthesizing high-purity batches for biological assays?

Methodological Answer:

Byproduct Identification : Use LC-MS to detect halogenated impurities (e.g., di-brominated byproducts). Optimize reaction stoichiometry to reduce side reactions .

Recrystallization : Dissolve crude product in hot ethanol, then slowly cool to 4°C. Filter and wash with cold ether to remove residual solvents .

Stability Testing : Store purified compound under inert gas (N₂/Ar) at -20°C to prevent degradation. Monitor via TLC over 1–2 weeks to assess shelf life .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications to:

  • Bromophenyl Position : Compare 3-bromo vs. 4-bromo isomers for steric effects .
  • Sulfonamide Group : Replace ethanesulfonamide with cyclopropanesulfonamide to probe electronic effects .

Biological Testing : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Correlate IC₅₀ values with computational binding scores .

QSAR Modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.